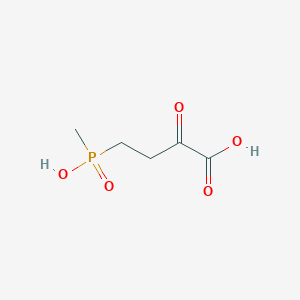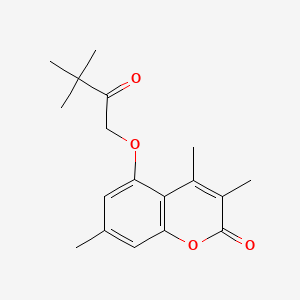
5-(3,3-Dimethyl-2-oxobutoxy)-3,4,7-trimethyl-1-benzopyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,3-dimethyl-2-oxobutoxy)-3,4,7-trimethyl-1-benzopyran-2-one is a member of coumarins.
Aplicaciones Científicas De Investigación
Cytotoxic Effects on Cancer Cells
5-(3,3-Dimethyl-2-oxobutoxy)-3,4,7-trimethyl-1-benzopyran-2-one, a compound isolated from the leaves of Mallotus apelta, exhibits strong cytotoxic effects against certain human cancer cell lines, such as hepatocellular carcinoma and rhabdosarcoma (Kiem et al., 2005).
Mass Spectrometric Analysis
The compound has been subject to mass spectrometric analysis, particularly studying its behavior in comparison to isomeric pyranocoumarins and pyranochromones. This analysis provides valuable structural information for the compound (Bravo et al., 1985).
Enzyme Inhibition Properties
Setileuton, a variant of the compound, acts as a selective inhibitor of the 5-lipoxygenase enzyme and is under investigation for the treatment of conditions like asthma and atherosclerosis. Its metabolic ring-opening, mediated by cytochrome P450s, has been extensively studied (Maciolek et al., 2011).
Synthetic Applications
The compound's derivatives have been synthesized for various purposes. For instance, a synthetic method to obtain 2,2-Dimethyl-4-formyl-7-methoxy-(2H)-1-benzopyran has been developed (Tripathi et al., 2003). Also, various methods have been explored for synthesizing related compounds, showcasing the compound's importance in organic synthesis (Katritzky et al., 2005).
Antitubercular Activity
Derivatives of the compound have shown significant activities against Mycobacterium tuberculosis, positioning them as potential specific antitubercular agents. Their activity against drug-resistant mycobacterial strains further emphasizes their medicinal value (Prado et al., 2006).
Photoreaction Studies
The compound's derivatives have been utilized in studying photoreactions, such as the investigation into the photochemical generation of ketene and its interaction with the epoxide ring (Nitta et al., 1983).
Propiedades
Fórmula molecular |
C18H22O4 |
|---|---|
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
5-(3,3-dimethyl-2-oxobutoxy)-3,4,7-trimethylchromen-2-one |
InChI |
InChI=1S/C18H22O4/c1-10-7-13(21-9-15(19)18(4,5)6)16-11(2)12(3)17(20)22-14(16)8-10/h7-8H,9H2,1-6H3 |
Clave InChI |
WADWDCTUKOOASN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OCC(=O)C(C)(C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromo-5-hydroxy-1-methyl-2-[(pyridin-4-ylamino)methyl]-3-indolecarboxylic acid ethyl ester](/img/structure/B1227163.png)
![3-(5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid](/img/structure/B1227165.png)
![N-[4-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]phenyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B1227166.png)
![N-[4-[[1-(2-furanylmethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methylamino]phenyl]acetamide](/img/structure/B1227167.png)
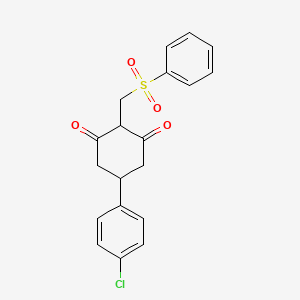
![N-[5-(5-bromo-2-oxo-1H-indol-3-ylidene)-4-oxo-2-sulfanylidene-3-thiazolidinyl]benzenesulfonamide](/img/structure/B1227170.png)
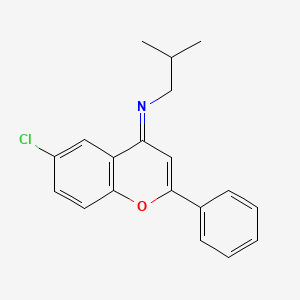
![N-[3-(dimethylamino)propyl]-9H-carbazole-3-carboxamide](/img/structure/B1227172.png)
![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl-(5,7-diphenyl-2-pyrazolo[1,5-a]pyrimidinyl)methanone](/img/structure/B1227176.png)
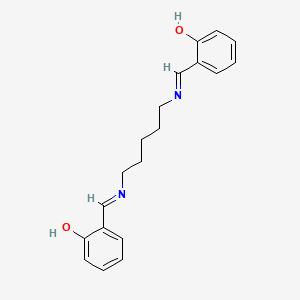
![N-[[(4-oxo-1-phenyl-5-pyrazolo[3,4-d]pyrimidinyl)amino]-sulfanylidenemethyl]benzamide](/img/structure/B1227181.png)
![2-Chloro-3-pyridinecarboxylic acid [2-(4-ethylphenyl)-2-oxoethyl] ester](/img/structure/B1227182.png)
![2-(2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetic acid (7-bromo-4-oxo-2-pyrido[1,2-a]pyrimidinyl)methyl ester](/img/structure/B1227183.png)
